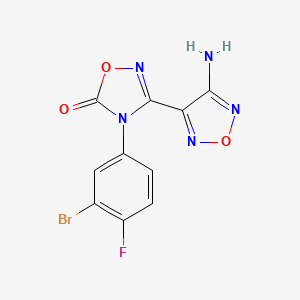

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one

Overview

Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one is a useful research compound. Its molecular formula is C10H5BrFN5O3 and its molecular weight is 342.084. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Some research focuses on synthesizing various 1,2,4-oxadiazoles and related compounds, often starting from basic chemical precursors like isonicotinic acid hydrazide. These syntheses involve reactions with different reagents such as carbon disulfide, hydrazine hydrate, and primary or secondary amines, often leading to the formation of novel compounds with potential antimicrobial activities (Bayrak et al., 2009).

- Characterization Techniques : Advanced spectroscopic methods such as NMR, IR, and Mass spectroscopy are commonly used for the characterization of newly synthesized 1,2,4-oxadiazole derivatives. These techniques help confirm the structures and properties of the compounds, providing insights into their potential applications (Kaneria et al., 2016).

Antimicrobial Activities

- Testing Against Bacterial and Fungal Strains : Many studies have screened 1,2,4-oxadiazole derivatives for antimicrobial activities against various bacterial and fungal strains. These screenings help in identifying potential antibacterial and antifungal agents (Demirbaş et al., 2010).

Antileishmanial Activities

- Potential in Antileishmanial Therapy : Some 1,2,4-oxadiazole derivatives have been studied for their potential in treating leishmaniasis, a parasitic disease. These compounds have been tested against Leishmania infantum promastigots, demonstrating significant antileishmanial activity (Süleymanoğlu et al., 2017).

Applications in Energetic Materials

- Synthesis of Insensitive Energetic Materials : Research has explored the use of 1,2,4-oxadiazole derivatives in the synthesis of insensitive energetic materials. These compounds have been evaluated for their thermal stabilities, impact sensitivity, and detonation performance, indicating potential applications in the field of energetic materials (Yu et al., 2017).

Crystallography and Solid-State Chemistry

- Study of Crystal Facets and Anisotropic Reactions : Investigations into the solid-state acetylation of certain 1,2,4-oxadiazoles reveal insights into the anisotropic nature of these reactions and the influence of crystal facets on product formation. This research contributes to the understanding of the reactive centers of molecules in solid-state chemistry (Dymshits & Rublewa, 1996).

properties

IUPAC Name |

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFN5O3/c11-5-3-4(1-2-6(5)12)17-9(16-19-10(17)18)7-8(13)15-20-14-7/h1-3H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTVBWKWXBVZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2472684.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)

![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2472689.png)

![2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2472698.png)

![N-(2-chlorobenzyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B2472699.png)

![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)